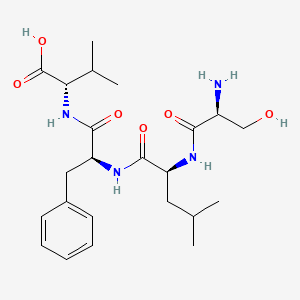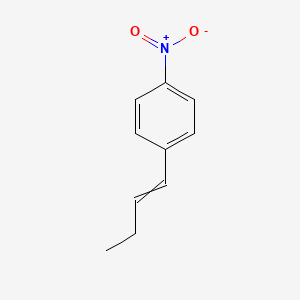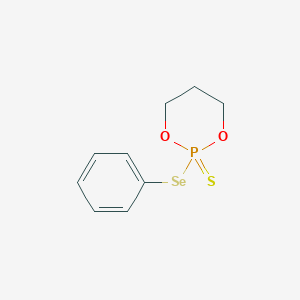
1,3,2-Dioxaphosphorinane, 2-(phenylseleno)-, 2-sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Dioxaphosphorinane, 2-(phenylseleno)-, 2-sulfide is a chemical compound with the molecular formula C9H11O2PSSe It is a member of the dioxaphosphorinane family, which is characterized by a six-membered ring containing oxygen and phosphorus atoms
Vorbereitungsmethoden
The synthesis of 1,3,2-Dioxaphosphorinane, 2-(phenylseleno)-, 2-sulfide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a dioxaphosphorinane derivative with phenylselenol and sulfur. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
1,3,2-Dioxaphosphorinane, 2-(phenylseleno)-, 2-sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The phenylseleno and sulfide groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
1,3,2-Dioxaphosphorinane, 2-(phenylseleno)-, 2-sulfide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 1,3,2-Dioxaphosphorinane, 2-(phenylseleno)-, 2-sulfide involves its interaction with molecular targets through its phenylseleno and sulfide groups. These interactions can lead to the modulation of biological pathways, making it a potential candidate for therapeutic applications. The exact molecular targets and pathways involved depend on the specific context of its use .
Vergleich Mit ähnlichen Verbindungen
1,3,2-Dioxaphosphorinane, 2-(phenylseleno)-, 2-sulfide can be compared with other similar compounds such as:
1,3,2-Dioxaphosphorinane, 2-(phenylseleno)-: Lacks the sulfide group, which may affect its reactivity and applications.
1,3,2-Dioxaphosphorinane, 2-sulfide:
1,3,2-Dioxaphosphorinane: The parent compound without any substituents, serving as a basic structure for various derivatives
Eigenschaften
CAS-Nummer |
651727-17-2 |
|---|---|
Molekularformel |
C9H11O2PSSe |
Molekulargewicht |
293.19 g/mol |
IUPAC-Name |
2-phenylselanyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinane |
InChI |
InChI=1S/C9H11O2PSSe/c13-12(10-7-4-8-11-12)14-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
InChI-Schlüssel |
UCTBSWQOTUNVPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1COP(=S)(OC1)[Se]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-amino-3-(4-fluorophenyl)-1-oxopropan-2-yl]butanediamide](/img/structure/B12527885.png)
![3-[(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)methyl]pyridine](/img/structure/B12527898.png)
![3-[2-Chloro-4-(3,3,3-trifluoropropyl)phenoxy]propyl iodide](/img/structure/B12527900.png)
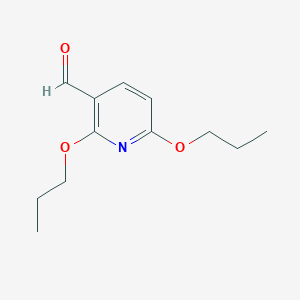
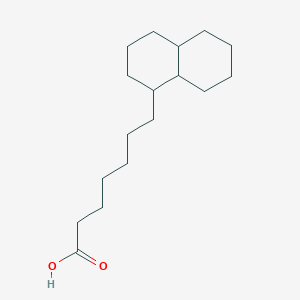
![1-[(2-Hydroxyethyl)amino]-3-[(3-methylheptadecyl)oxy]propan-2-ol](/img/structure/B12527911.png)

![L-Leucine, N,N'-[1,4-phenylenebis(1-oxo-2,1-ethanediyl)]bis-](/img/structure/B12527922.png)
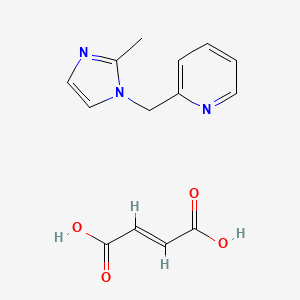
![Benzenamine, N-[(4-methylphenyl)methylene]-2-(1-pentynyl)-](/img/structure/B12527931.png)
![1-[Difluoro(2-iodocyclohexyl)methyl]-1H-benzimidazole](/img/structure/B12527935.png)
